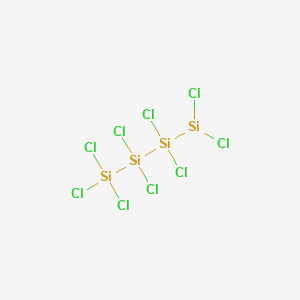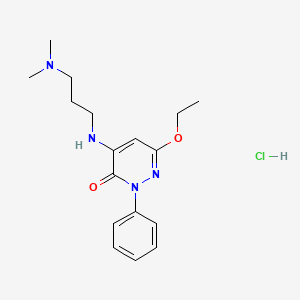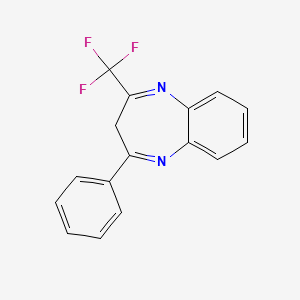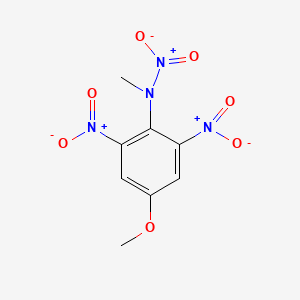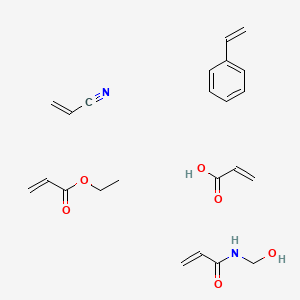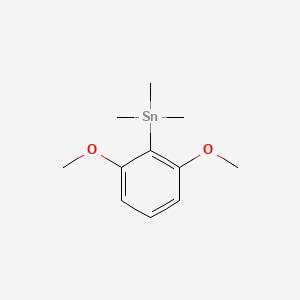
(2,6-Dimethoxyphenyl)(trimethyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dimethoxyphenyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 2,6-dimethoxyphenyl group and three methyl groups. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethoxyphenyl)(trimethyl)stannane typically involves the reaction of 2,6-dimethoxyphenyl halides with trimethyltin reagents. One common method is the Stille coupling reaction, where 2,6-dimethoxyphenyl iodide reacts with trimethyltin chloride in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as cesium fluoride and a solvent like tetrahydrofuran (THF) to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction parameters are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
化学反应分析
Types of Reactions
(2,6-Dimethoxyphenyl)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or ozone are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds.
科学研究应用
(2,6-Dimethoxyphenyl)(trimethyl)stannane has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
作用机制
The mechanism of action of (2,6-Dimethoxyphenyl)(trimethyl)stannane in chemical reactions involves the formation of a tin-carbon bond, which facilitates the transfer of organic groups between molecules. In Stille coupling reactions, the palladium catalyst plays a crucial role in the oxidative addition and reductive elimination steps, enabling the formation of new carbon-carbon bonds . The molecular targets and pathways involved include the activation of aryl halides and the transmetalation process with organotin reagents .
相似化合物的比较
Similar Compounds
- Tributyl(2,6-dimethoxyphenyl)stannane
- Tributyl(2-(trifluoromethyl)phenyl)stannane
- Tributyl(mesityl)stannane
Uniqueness
(2,6-Dimethoxyphenyl)(trimethyl)stannane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other organotin compounds. Its trimethylstannyl group provides a balance between reactivity and steric hindrance, making it a versatile reagent in various synthetic applications .
属性
CAS 编号 |
55204-81-4 |
|---|---|
分子式 |
C11H18O2Sn |
分子量 |
300.97 g/mol |
IUPAC 名称 |
(2,6-dimethoxyphenyl)-trimethylstannane |
InChI |
InChI=1S/C8H9O2.3CH3.Sn/c1-9-7-4-3-5-8(6-7)10-2;;;;/h3-5H,1-2H3;3*1H3; |
InChI 键 |
GWCVEBPZRXQRNT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)OC)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride](/img/structure/B14633173.png)
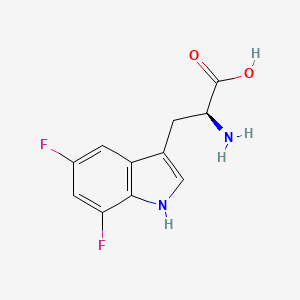
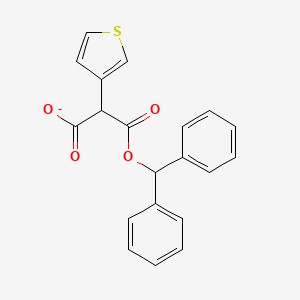
![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)
